molecular formula C14H9NO3 B1420359 5-(Quinolin-8-yl)furan-2-carboxylic acid CAS No. 1096904-38-9

5-(Quinolin-8-yl)furan-2-carboxylic acid

Cat. No.: B1420359
CAS No.: 1096904-38-9
M. Wt: 239.23 g/mol
InChI Key: GFHVRHGCUMUTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinolin-8-yl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Properties

  • 5-(Quinolin-8-yl)furan-2-carboxylic acid has been used in various synthetic processes. For example, a study by (Lisovenko, Dryahlov, & Dmitriev, 2016) described a three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, leading to the formation of carboxylic and pyran-3-carboxylic acids.

Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. For instance, (Rajpurohit et al., 2019) synthesized furan C-2 quinoline coupled diamides and found they exhibited in vitro antitubercular activity.

Antioxidant and Antimicrobial Activities

Enzyme-Catalyzed Reactions

  • The compound's derivatives have been utilized in enzyme-catalyzed reactions. (Jia, Zong, Zheng, & Li, 2019) reported a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, indicating its potential in biocatalysis.

Chemical and Biological Activities

  • Further studies have explored a wide range of chemical and biological activities associated with this compound derivatives. For example, (Khokra et al., 2015) synthesized quinoline-based furanones and nitrogen analogues, assessing their antimicrobial and anti-inflammatory potential.

Bioorganic and Medicinal Chemistry

  • The compound has been a focus in bioorganic and medicinal chemistry research. (Chen, Zhao, Lu, Tzeng, & Wang, 2006) synthesized 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives and evaluated them for anti-inflammatory properties, demonstrating significant potential in drug discovery.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Furan platform chemicals, which include furan-2-carboxylic acid derivatives, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could have significant implications for the chemical industry and the environment .

Mechanism of Action

Mode of Action

Quinoline-containing compounds have been known to interact with their targets and cause changes in their function . The specific interactions and changes caused by “5-(Quinolin-8-yl)furan-2-carboxylic acid” need to be investigated further.

Biochemical Pathways

Quinoline-containing compounds have been shown to affect various biochemical pathways , but the specific pathways influenced by “this compound” are yet to be determined.

Biochemical Analysis

Biochemical Properties

5-(Quinolin-8-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may form complexes with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can impact the expression of genes involved in critical cellular processes, thereby influencing cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity . This binding may result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of temporal factors in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical processes and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-quinolin-8-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVRHGCUMUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Quinolin-8-yl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Quinolin-8-yl)furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Quinolin-8-yl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Quinolin-8-yl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Quinolin-8-yl)furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Quinolin-8-yl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.